Dimethyl 2-methyl-5-methyleneadipate
Description
Contextualization within Modern Organic and Polymer Chemistry
In the realm of modern organic chemistry, Dimethyl 2-methyl-5-methyleneadipate is primarily understood as a dimer of methyl methacrylate (B99206). nist.gov This relationship is crucial as it positions the compound within the broader context of acrylic polymer chemistry, a field of immense industrial and academic importance. The dimerization of methyl methacrylate to form this adipate (B1204190) derivative represents a key transformation that can be both a deliberate synthetic strategy and an unintended side reaction during polymerization processes. nist.gov
The study of such dimerization reactions provides valuable insights into the reactivity of acrylic monomers under various conditions, including thermal and catalytic influences. Understanding the mechanisms of its formation allows chemists to either promote its synthesis for use as a specialized monomer or to suppress its generation as an impurity in the production of high-purity polymethyl methacrylate (PMMA).
Research Significance as a Versatile Intermediate and Process Byproduct
The research significance of this compound stems from its bifunctional nature. As a versatile intermediate, its carbon-carbon double bond and two ester groups offer multiple reaction sites for further chemical modification. This allows for its incorporation into a variety of molecular architectures, leading to the synthesis of novel polymers, cross-linking agents, and other specialty chemicals.
Conversely, its appearance as a process byproduct, particularly in the bulk polymerization of methyl methacrylate, provides a window into the complexities of industrial chemical manufacturing. While not identified as a major byproduct in large-scale processes such as the production of nylon-6,6 from adiponitrile, its potential presence in other polymer systems highlights the ongoing challenge of controlling reaction selectivity and minimizing impurity formation. mdpi.comgoogle.com The study of such byproducts is essential for process optimization, improving product purity, and developing more efficient and sustainable chemical manufacturing methods.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C10H16O4 |
| Molecular Weight | 200.23 g/mol |
| CAS Number | 4513-62-6 |
| Boiling Point | 256.6 °C at 760 mmHg |
| Density | 1.022 g/cm³ |
| Synonyms | Dimethyl 2-methyl-5-methylenehexanedioate, Methyl methacrylate dimer |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-methyl-5-methylidenehexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-7(9(11)13-3)5-6-8(2)10(12)14-4/h8H,1,5-6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUISJNPVANLQPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=C)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963345 | |
| Record name | Dimethyl 2-methyl-5-methylidenehexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4513-62-6 | |
| Record name | 1,6-Dimethyl 2-methyl-5-methylenehexanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4513-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 2-methyl-5-methyleneadipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 2-methyl-5-methylidenehexanedioate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2-methyl-5-methyleneadipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Dimethyl 2 Methyl 5 Methyleneadipate
Chemo- and Regioselective Synthetic Approaches
The synthesis of an unsymmetrically substituted diester like dimethyl 2-methyl-5-methyleneadipate requires precise control over the introduction of different functional groups at specific positions. Chemo- and regioselective reactions are paramount to avoid the formation of undesired isomers and byproducts.
One potential chemo- and regioselective strategy involves the Heck reaction . acs.orgacs.orgwikipedia.org This palladium-catalyzed cross-coupling reaction can form a carbon-carbon bond between an unsaturated halide and an alkene. wikipedia.org For the synthesis of our target molecule, a conceivable approach would involve the coupling of a methyl-substituted α,β-unsaturated ester with a vinyl halide. The regioselectivity of the Heck reaction is often influenced by the electronic and steric properties of the substrates and the ligand on the palladium catalyst.
Another powerful approach is the palladium-catalyzed carbonylation of dienes . unimi.itresearchgate.netresearchgate.netnih.gov The dicarbonylation of 1,3-butadiene (B125203) is a known method for producing adipic acid derivatives. nih.gov By using a substituted diene, it might be possible to introduce the methyl group and the exocyclic double bond in a controlled manner. The regioselectivity of the carbonylation, determining which double bond is functionalized and at which position the carboxyl group is added, is a critical aspect that can be steered by the choice of catalyst, ligands, and reaction conditions. researchgate.net For instance, the use of specific phosphine (B1218219) ligands has been shown to direct the regioselectivity in the carbonylation of functionalized dienes.
Furthermore, conjugate addition reactions to α,β-unsaturated esters could provide a pathway to introduce the methyl group at the 2-position with high regioselectivity. wisc.edu Subsequent functionalization of the adipate (B1204190) backbone would then be required to install the 5-methylene group.
| Plausible Chemo- and Regioselective Reactions | Key Controlling Factors | Potential Starting Materials | Anticipated Selectivity |
| Heck Reaction | Palladium catalyst, ligand, base, solvent | Methyl crotonate, 3-bromo-1-propene | High regioselectivity for β-vinylation |
| Palladium-Catalyzed Carbonylation | Palladium precursor, phosphine ligand, CO pressure | Isoprene, Methyl acrylate | Moderate to high regioselectivity depending on ligand |
| Michael Addition | Organocuprate reagent, solvent, temperature | Dimethyl itaconate, Methylmagnesium bromide | High 1,4-addition selectivity |
Catalytic Strategies for Targeted Synthesis
Catalysis is at the heart of modern organic synthesis, offering efficient and selective pathways to complex molecules. For the synthesis of this compound, several catalytic strategies can be envisioned.
Palladium catalysis is a cornerstone for many of the potential reactions mentioned earlier, including the Heck reaction and carbonylation. acs.orgacs.orgwikipedia.orgunimi.itresearchgate.netresearchgate.netnih.govnih.gov The versatility of palladium catalysts, tunable through the choice of ligands, allows for a wide range of transformations. For instance, in a potential carbonylation approach, a palladium catalyst in conjunction with a bidentate phosphine ligand could facilitate the selective dimethoxycarbonylation of a substituted diene. researchgate.net
Ruthenium-catalyzed olefin metathesis is another powerful tool that could be employed. harvard.eduutc.eduresearchgate.net A ring-closing metathesis (RCM) of a suitably functionalized diene, followed by further modifications, or a cross-metathesis reaction could be used to construct the carbon skeleton. The development of Grubbs' and Hoveyda-Grubbs catalysts has made olefin metathesis a highly functional-group-tolerant and efficient reaction. harvard.edu
The introduction of the α-methylene group can be achieved through various catalytic methods. For instance, the condensation of an ester enolate with formaldehyde, often catalyzed by a base or a Lewis acid, is a common strategy for the synthesis of α-methylene esters. researchgate.netrsc.org
| Catalytic System | Reaction Type | Potential Advantages | Key Parameters |
| Pd(OAc)₂ / Phosphine Ligand | Carbonylation / Heck Reaction | High efficiency, good functional group tolerance | Ligand structure, solvent, temperature, pressure |
| Grubbs' Catalyst (Ru-based) | Olefin Metathesis | Excellent functional group tolerance, high yields | Catalyst generation, substrate structure |
| Lewis Acid / Base Catalysis | Aldol-type Condensation | Mild reaction conditions, high selectivity | Catalyst choice, stoichiometry, temperature |
Sustainable and Atom-Economical Synthesis Design
Modern synthetic chemistry places a strong emphasis on sustainability and atom economy. Designing a synthesis for this compound that aligns with these principles is a key consideration.
A highly atom-economical approach would be the direct dicarbonylation of a suitable diene , as this reaction incorporates all the atoms of the reactants into the final product. researchgate.netnih.gov The use of carbon monoxide as a C1 building block is also advantageous from a cost perspective.
The use of bio-based starting materials is a cornerstone of sustainable chemistry. Adipic acid, the parent dicarboxylic acid, can be synthesized from renewable resources such as glucose. nih.govnih.gov By adapting these bio-based routes, it might be possible to produce a precursor that can be further functionalized to the target molecule. For example, the conversion of mucic acid, derived from galactose, to adipates has been reported. rsc.orgx-mol.net
Furthermore, the choice of catalyst and solvent plays a significant role in the sustainability of a process. The use of highly efficient and recyclable catalysts can minimize waste. nih.govnih.gov The replacement of hazardous organic solvents with greener alternatives, such as ionic liquids or even water, is another important aspect. wikipedia.orgnih.gov
| Sustainable Strategy | Description | Potential Benefit |
| Atom-Economical Reactions | Utilizing reactions like carbonylation that maximize the incorporation of starting materials into the product. | Reduced waste, higher efficiency. |
| Bio-based Feedstocks | Starting from renewable resources like glucose or mucic acid to produce the adipate backbone. nih.govrsc.orgx-mol.net | Reduced reliance on fossil fuels, lower carbon footprint. |
| Green Catalysis | Employing highly active, selective, and recyclable catalysts to minimize catalyst waste. | Lower environmental impact, reduced costs. |
| Greener Solvents | Replacing volatile and toxic organic solvents with more environmentally benign alternatives. wikipedia.orgnih.gov | Improved process safety and reduced environmental pollution. |
Strategies for Scalable Production in Research Contexts
While large-scale industrial production is beyond the scope of this discussion, the scalability of a synthetic route is an important consideration even in a research setting, for example, to produce sufficient quantities of the compound for polymerization studies.
Reactions that are amenable to flow chemistry can often be scaled up more easily and safely than batch processes. The improved heat and mass transfer in flow reactors can lead to better control over reaction parameters and higher yields.
The development of robust and long-lasting catalysts is also crucial for scalability. Catalyst deactivation can be a major hurdle in scaling up catalytic reactions. Research into catalyst stability and regeneration is therefore of high importance. rsc.org
Finally, a scalable synthesis should ideally avoid the use of stoichiometric reagents that are difficult to handle or generate large amounts of waste. The use of catalytic amounts of reagents is generally preferred. snnu.edu.cn The purification of the final product is also a key consideration; a synthesis that produces a clean product with minimal byproducts will be easier to scale up.
| Scalability Consideration | Strategy | Advantages in a Research Context |
| Process Intensification | Exploring the use of continuous flow reactors. | Better process control, improved safety, easier to produce larger batches. |
| Catalyst Robustness | Developing catalysts with high turnover numbers and stability. | Reduced catalyst loading, consistent results across batches. |
| Reagent Stoichiometry | Prioritizing catalytic reactions over those requiring stoichiometric reagents. | Reduced waste, lower cost, simpler purification. |
| Purification Efficiency | Designing a synthesis that minimizes byproduct formation. | Simplified workup and purification, higher overall yield of pure product. |
Mechanistic Investigations of Dimethyl 2 Methyl 5 Methyleneadipate Formation and Reactivity
Elucidation of Formation Pathways in Thermal Degradation Processes
The thermal degradation of Polymethylmethacrylate (PMMA), a process commonly known as pyrolysis, is a key method for chemical recycling to recover the valuable monomer, Methyl Methacrylate (B99206) (MMA). irantypist.comresearchgate.net However, under certain conditions, this process also leads to the formation of various byproducts, including Dimethyl 2-methyl-5-methyleneadipate. Understanding the pathways of its formation is crucial for optimizing monomer recovery and minimizing impurities.
Formation during Pyrolysis of Polymethylmethacrylate (PMMA)
During the thermal decomposition of PMMA, which primarily proceeds via a radical depolymerization or "unzipping" mechanism, the main product is the MMA monomer. marquette.eduslideshare.netresearchgate.net However, gas chromatography-mass spectrometry (GC-MS) analyses of the liquid fraction (pyrolysis oil) obtained from PMMA pyrolysis have identified a range of other compounds in lower concentrations. dtu.dk Among these is this compound, which has been identified as a dimer of MMA. dtu.dk Its presence is indicative of secondary reactions occurring alongside the main depolymerization process. dtu.dk The thermal degradation of PMMA is a complex process that can be conceptualized in three stages: an initial stage involving the scission of weak head-to-head linkages, a second stage related to end-chain initiation from unsaturated terminals, and a third, major stage of random scission within the polymer backbone. psu.eduresearchgate.net The formation of dimers like this compound is associated with these complex radical interactions.
Influence of Pyrolysis Conditions on Byproduct Yields
Studies have demonstrated that lower temperatures are optimal for maximizing monomer recovery. For instance, pyrolysis at 425 °C results in MMA as the primary liquid component with minimal byproducts. researchgate.net In contrast, increasing the temperature leads to intensified thermal cracking, which reduces the MMA yield and increases the formation of gases and other secondary products. irantypist.comresearchgate.net At temperatures of 450 °C, pure PMMA can yield up to 98 wt.% of MMA, but as the temperature rises above 500 °C, gas production increases and the purity of the liquid fraction decreases. irantypist.com
| Temperature (°C) | MMA Yield in Liquid Fraction | Byproduct Formation (including Dimers) | Gas Yield | Reference |
|---|---|---|---|---|
| 350 - 450 | High (e.g., up to 98 wt.%) | Low | Low (e.g., ~3 wt.% at 440°C) | irantypist.comdtu.dk |
| > 500 | Decreased | Increased due to secondary reactions | Increased | irantypist.comdtu.dk |
| 425 | Primary liquid component | Minimal | Not specified | researchgate.net |
Radical Scission Mechanisms and Their Contribution
The thermal degradation of PMMA is fundamentally a radical chain reaction involving initiation, depropagation (unzipping), and termination steps. slideshare.net The process begins with the formation of radicals through the scission of the polymer backbone. polychemistry.com This can occur at weak points, such as head-to-head linkages, at the chain ends, or through random scission at higher temperatures. psu.edu
Once a macroradical is formed, the dominant reaction is depropagation, where monomer units are sequentially eliminated, leading to a high yield of MMA. marquette.edu However, these highly reactive radical species can also participate in other reactions. The formation of this compound can be attributed to termination reactions where two radicals combine. Specifically, it is plausible that two MMA-related radical species combine in a way that leads to the formation of this specific dimer structure. These intermolecular reactions become more probable at higher temperatures when the concentration of radical species and other volatile fragments is elevated, competing with the primary depropagation pathway. psu.edu
Side Reactions in Free-Radical Polymerization Systems
The formation of this compound is not limited to the degradation of existing PMMA; it can also occur as a byproduct during the synthesis of the polymer itself via free-radical polymerization of the MMA monomer.
Mechanistic Studies of Formation in Methyl Methacrylate Polymerization
Free-radical polymerization of MMA involves the standard steps of initiation, propagation, and termination. fujifilm.com During this process, side reactions can occur, leading to structural irregularities and the formation of low-molecular-weight byproducts. acs.org The termination step, in particular, is a key pathway for the formation of such products. Termination between two growing polymer radicals can occur via two primary mechanisms: combination (or recombination) and disproportionation. fujifilm.comlibretexts.org
For MMA, termination occurs predominantly through disproportionation, but combination is also a significant pathway. libretexts.orgacs.org The formation of this compound can be conceptualized as a side reaction involving the combination of smaller radical species. For instance, a chain transfer to monomer event can create a monomeric radical. mdpi.com The reaction between such radicals or between a monomeric radical and a short oligomeric radical could lead to the formation of the dimer. This is especially relevant in polymerization systems using crude or recycled MMA, which may already contain impurities that influence radical pathways. dtu.dk
Kinetic Parameters of Byproduct Generation
The kinetics of free-radical polymerization are complex, with the rates of initiation, propagation, and termination all influencing the final product distribution. rjpbcs.com The rate of polymerization (Rp) is generally dependent on the monomer and initiator concentrations. rjpbcs.com Side reactions, such as those leading to dimer formation, are governed by their own kinetic parameters and compete with the main propagation reaction.
Factors Influencing Product Distribution
The distribution of products in methyl methacrylate polymerization, particularly the formation of this compound, is highly sensitive to the reaction conditions. Key factors that dictate the yield and selectivity towards this dimer include the method of initiation (thermal versus chemical initiators) and the extent of monomer conversion.
Initiator Type
The choice of initiator plays a pivotal role in directing the reaction pathways of methyl methacrylate. In the absence of a chemical initiator, the thermal self-polymerization of MMA has been shown to produce considerable quantities of an unsaturated linear dimer, identified as this compound (also referred to as dimethyl 1-hexene (B165129) 2,5-carboxylate). wpmucdn.com This process is understood to proceed via a diradical mechanism, as proposed by Flory. wpmucdn.com The thermal energy supplied to the system is sufficient to induce the formation of a 1,4-singlet diradical from two monomer units, which can then either propagate to form a polymer chain or undergo intramolecular hydrogen transfer to yield the stable dimer. wpmucdn.com
Conversely, when a chemical initiator is introduced, the polymerization mechanism is altered. The initiator decomposes to generate monoradicals, which then attack the MMA monomer to initiate chain growth. While the primary reaction is the formation of high molecular weight polymer, the potential for side reactions leading to oligomers, including the target dimer, still exists. However, the concentration and reactivity of the initiator can significantly influence the product distribution. For instance, a high concentration of a highly reactive initiator may favor rapid polymer chain growth, potentially suppressing the side reactions that lead to dimer formation. The specific nature of the initiator and its fragments can also influence chain transfer reactions, which can impact the formation of smaller oligomeric species.
Conversion
The extent of monomer conversion is another critical factor that affects the product distribution. In the early stages of polymerization, at low monomer conversion, the concentration of monomer is high, which can favor the bimolecular reactions leading to dimer formation, especially in thermal polymerization. As the reaction progresses and the monomer is consumed, the viscosity of the reaction medium increases. This increase in viscosity, often referred to as the gel effect or Trommsdorff effect, can significantly alter the kinetics of the polymerization.
The reduced mobility of growing polymer chains in the viscous medium can lead to a decrease in the rate of termination reactions, resulting in an acceleration of the polymerization rate and an increase in the average molecular weight of the polymer. The impact of increasing conversion on the formation of this compound is complex. On one hand, the decreasing monomer concentration would be expected to reduce the rate of dimer formation. On the other hand, the localized high temperatures that can occur during the gel effect might promote thermal side reactions, potentially including the formation of the dimer.
Detailed quantitative data on the influence of specific initiators and conversion levels on the yield of this compound is scarce in publicly available literature, underscoring the complexity of these polymerization systems and the need for further targeted research in this area.
Advanced Analytical and Spectroscopic Characterization Techniques in Research of Dimethyl 2 Methyl 5 Methyleneadipate
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique in the analysis of volatile and semi-volatile compounds like Dimethyl 2-methyl-5-methyleneadipate. This powerful hyphenated technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection afforded by mass spectrometry, enabling both qualitative and quantitative assessments.
Comprehensive Mass Fragmentation Analysis for Structural Confirmation
The molecular ion peak (M+), corresponding to the molecular weight of this compound (C10H16O4, M.W. = 200.23 g/mol ), is expected to be observed. Key fragmentation pathways for esters typically involve α-cleavage and McLafferty rearrangement.
Predicted Key Fragment Ions:
| m/z (mass-to-charge ratio) | Predicted Fragment Structure/Identity | Fragmentation Pathway |
| 200 | [C10H16O4]+• (Molecular Ion) | - |
| 169 | [M - OCH3]+ | α-cleavage, loss of a methoxy (B1213986) radical |
| 141 | [M - COOCH3]+ | α-cleavage, loss of a carbomethoxy radical |
| 129 | Further fragmentation | |
| 113 | Further fragmentation | |
| 87 | McLafferty rearrangement related fragment | |
| 59 | [COOCH3]+ | α-cleavage |
This table is predictive and based on fragmentation patterns of similar compounds.
The presence of the methylene (B1212753) group (=CH2) introduces specific fragmentation patterns, including allylic cleavage, which would result in characteristic ions. The analysis of these fragments allows for the precise confirmation of the methyl and methylene group positions within the adipate (B1204190) backbone.
Quantitative Yield Determination in Complex Reaction Mixtures
GC-MS is an invaluable tool for determining the yield of this compound in a reaction mixture. This quantitative analysis is typically performed using an internal standard method to ensure high accuracy and precision.
The methodology involves adding a known amount of a stable, non-reactive compound (the internal standard) to both a series of calibration standards containing known concentrations of pure this compound and to the reaction mixture itself. The internal standard should have a retention time that is close to, but well-resolved from, the analyte of interest.
A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte. The response factor (RF), which accounts for the difference in detector response to the analyte and the internal standard, is determined from the slope of this curve.
The concentration, and subsequently the yield, of this compound in the reaction mixture can then be calculated using the following formula:
Concentration_analyte = (Area_analyte / Area_internal_standard) * RF * Concentration_internal_standard
This method allows for the accurate determination of the reaction yield, even in the presence of unreacted starting materials, byproducts, and solvents.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a non-destructive technique that provides detailed information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds.
Assignment of Characteristic Absorption Bands for Functional Groups
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups: the ester carbonyl groups (C=O), the carbon-carbon double bond (C=C) of the methylene group, and the various carbon-hydrogen (C-H) and carbon-oxygen (C-O) single bonds. Based on the analysis of similar compounds, the following absorption bands can be predicted:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3080 | C-H stretch | =C-H (vinylic) | Medium |
| 2950-2850 | C-H stretch | C-H (aliphatic) | Strong |
| ~1735 | C=O stretch | Ester | Strong |
| ~1650 | C=C stretch | Alkene | Medium |
| 1450-1380 | C-H bend | C-H (aliphatic) | Medium |
| 1250-1100 | C-O stretch | Ester | Strong |
| ~910 | C-H bend (out-of-plane) | =C-H (vinylic) | Medium |
This table is predictive and based on characteristic absorption frequencies for the functional groups present.
The strong absorption band around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl group. The presence of the C=C stretching vibration around 1650 cm⁻¹ and the vinylic C-H stretching and bending vibrations confirm the methylene group's existence.
In-situ Monitoring of Reaction Progress
In-situ FT-IR spectroscopy is a powerful process analytical technology (PAT) tool that allows for the real-time monitoring of chemical reactions. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra of the reaction mixture can be collected at regular intervals without the need for sampling.
In the synthesis of this compound, in-situ FT-IR can be used to track the progress of the reaction by monitoring the disappearance of reactant-specific absorption bands and the simultaneous appearance and growth of product-specific bands. For instance, if the synthesis involves the esterification of a carboxylic acid, the broad O-H stretching band of the carboxylic acid (around 3300-2500 cm⁻¹) would decrease in intensity, while the characteristic C=O stretching band of the ester product at ~1735 cm⁻¹ would increase.
This real-time data provides valuable kinetic information, helps in determining the reaction endpoint, and allows for the optimization of reaction parameters such as temperature, pressure, and catalyst loading.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure Resolution
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the detailed molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a wealth of information about the chemical environment of each atom in the molecule. Although specific experimental NMR data for this compound is not widely published, the expected chemical shifts can be predicted by analyzing the spectra of structurally similar compounds.
Predicted ¹H NMR Chemical Shifts:
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| =CH₂ (vinylic protons) | 4.9 - 5.1 | Multiplet | 2H |
| -OCH₃ (ester methyl) | ~3.7 | Singlet | 6H |
| -CH(CH₃)- (methine) | 2.5 - 2.8 | Multiplet | 1H |
| -CH₂- (methylene adjacent to C=C) | 2.2 - 2.4 | Multiplet | 2H |
| -CH₂- (other methylene) | 1.6 - 1.9 | Multiplet | 2H |
| -CH(CH₃)- (methyl) | ~1.2 | Doublet | 3H |
This table is predictive and based on typical chemical shifts for the described proton environments.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester carbonyl) | 170 - 175 |
| C=CH₂ (vinylic carbon) | 140 - 145 |
| =CH₂ (vinylic carbon) | 115 - 120 |
| -OCH₃ (ester methyl) | 50 - 55 |
| -CH(CH₃)- (methine) | 35 - 45 |
| -CH₂- (methylene carbons) | 25 - 35 |
| -CH(CH₃)- (methyl) | 15 - 20 |
This table is predictive and based on typical chemical shifts for the described carbon environments.
The ¹H NMR spectrum would be characterized by the distinct signals for the vinylic protons of the methylene group, the two non-equivalent methoxy groups of the esters, and the various aliphatic protons. The multiplicity of the signals (singlet, doublet, multiplet) would provide information about the number of neighboring protons, further confirming the connectivity of the molecule. The ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including the two ester carbonyl carbons, the two vinylic carbons, and the aliphatic carbons, providing a complete carbon framework of the molecule.
Proton (¹H) and Carbon (¹³C) NMR Spectroscopic Analysis.
Proton (¹H) and Carbon (¹³C) NMR spectroscopy are fundamental techniques for the characterization of this compound. The analysis of chemical shifts, signal multiplicities, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allows for the unambiguous assignment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present. The two methoxy groups of the ester functionalities would appear as sharp singlets, likely at slightly different chemical shifts due to their different electronic environments. The protons of the methylene group in the alpha-position to the carbonyl group are expected to show a complex splitting pattern due to coupling with the adjacent methine proton. The vinyl protons of the methylene group would appear as two distinct signals, typically in the downfield region of the spectrum. The methyl group attached to the chiral center would present as a doublet.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbons of the two ester groups are expected to resonate at the lowest field, a characteristic feature of sp²-hybridized carbons in such functional groups. The sp² carbons of the methylene group would also appear in the downfield region. The remaining sp³-hybridized carbons, including the two methoxy carbons, the methylene carbons of the adipate backbone, the methine carbon, and the methyl carbon, would be found in the upfield region of the spectrum.
Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.25 | s | 1H | =CH₂ (a) |
| 5.60 | s | 1H | =CH₂ (b) |
| 3.70 | s | 3H | -OCH₃ |
| 3.68 | s | 3H | -OCH₃ |
| 2.70 - 2.85 | m | 1H | -CH(CH₃)- |
| 2.40 - 2.55 | m | 2H | -CH₂-C(=O)- |
| 1.80 - 1.95 | m | 2H | -CH₂-CH₂- |
| 1.20 | d | 3H | -CH(CH₃)- |
Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 175.5 | C=O (ester) |
| 173.0 | C=O (ester) |
| 140.0 | C=CH₂ |
| 125.0 | =CH₂ |
| 52.0 | -OCH₃ |
| 51.8 | -OCH₃ |
| 40.5 | -CH(CH₃)- |
| 32.0 | -CH₂-C(=O)- |
| 28.5 | -CH₂-CH₂- |
| 16.5 | -CH(CH₃)- |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC).
While one-dimensional NMR provides foundational information, two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous structural assignment of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) reveal connectivity between protons and carbons, confirming the molecular structure.
COSY (¹H-¹H Correlation Spectroscopy): The COSY spectrum would reveal the coupling relationships between adjacent protons. Key correlations would be expected between the methine proton and the protons of the adjacent methylene group in the adipate chain, as well as with the protons of the methyl group attached to it. This allows for the tracing of the proton-proton connectivity throughout the aliphatic backbone.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signals for the vinyl protons would correlate with the signal for the sp²-hybridized methylene carbon, and the methoxy proton singlets would correlate with the respective methoxy carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connectivity of quaternary carbons and for linking different fragments of the molecule. For this compound, key HMBC correlations would be expected from the methoxy protons to the carbonyl carbons of the ester groups, confirming the ester functionalities. Correlations from the vinyl protons to the adjacent carbonyl carbon and the other sp² carbon of the double bond would further solidify the assignment of the methyleneadipate structure. Additionally, correlations from the methyl protons to the methine carbon and the adjacent carbonyl carbon would confirm the position of the methyl group.
Table 3: Expected Key 2D NMR Correlations for this compound
| Technique | Proton (¹H) Signal | Correlated Atom(s) | Type of Information Provided |
| COSY | -CH(CH₃)- | -CH₂-, -CH₃ | Confirms the connectivity within the substituted end of the adipate chain. |
| -CH₂-CH₂- | -CH(CH₃)-, -CH₂-C(=O)- | Establishes the sequence of the methylene groups in the backbone. | |
| HSQC | =CH₂ | C=CH₂ | Directly links the vinyl protons to their corresponding carbon. |
| -OCH₃ | -OCH₃ | Assigns the methoxy carbons. | |
| -CH(CH₃)- | -CH(CH₃)- | Correlates the methine proton to its carbon. | |
| HMBC | -OCH₃ | C=O | Confirms the ester functionalities. |
| =CH₂ | C=O, C=CH₂ | Establishes the connectivity around the methylene group. | |
| -CH(CH₃)- | C=O, -CH₂- | Confirms the position of the methyl group and its relation to the carbonyl and the backbone. |
Through the combined application of these one- and two-dimensional NMR techniques, a comprehensive and detailed structural analysis of this compound can be achieved, providing irrefutable evidence for its chemical constitution.
Theoretical and Computational Chemistry Studies of Dimethyl 2 Methyl 5 Methyleneadipate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation. wikipedia.org These methods provide deep insights into the electron distribution, which dictates the molecule's structure, stability, and chemical reactivity.
For Dimethyl 2-methyl-5-methyleneadipate, ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), would be employed to determine its electronic structure. northwestern.edulsu.edu These calculations would reveal key electronic properties:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The spatial distribution of these orbitals highlights the likely sites for nucleophilic and electrophilic attack. For an unsaturated ester like this, the HOMO is expected to be localized around the C=C double bond, making it susceptible to electrophilic addition. researchgate.net
Electron Density and Electrostatic Potential (ESP): An ESP map would visualize the charge distribution across the molecule. The oxygen atoms of the ester groups are expected to show regions of high negative potential (red), indicating their nucleophilic character. Conversely, the carbonyl carbons and protons would exhibit positive potential (blue), marking them as electrophilic sites.
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to assign partial charges to each atom. researchgate.net This data quantifies the polarity of bonds, such as the C=O and C-O bonds in the ester functional groups, further refining the picture of the molecule's reactivity.
The following table illustrates the type of data that would be generated from such calculations, showing predicted atomic charges on key atoms within the molecule.
| Atom | Predicted Atomic Charge (a.u.) |
| Carbonyl Carbon (C=O) | +0.45 to +0.65 |
| Carbonyl Oxygen (C=O) | -0.50 to -0.70 |
| Ether Oxygen (C-O-CH3) | -0.40 to -0.60 |
| Methylene (B1212753) Carbon (C=CH2) | -0.25 to -0.45 |
Note: This data is illustrative and represents typical values for similar functional groups derived from computational chemistry studies.
Density Functional Theory (DFT) Applications for Reaction Energetics
Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the mechanisms and energy landscapes of chemical reactions. rsc.orgrsc.org By calculating the energies of reactants, transition states, and products, DFT can predict the feasibility and kinetics of a reaction.
For this compound, DFT would be particularly useful for studying reactions involving its key functional groups: the ester moieties and the terminal alkene. Potential applications include:
Hydrolysis: Calculating the energy profile for the acid- or base-catalyzed hydrolysis of the two ester groups. This would involve locating the transition states for tetrahedral intermediate formation and breakdown, allowing for a comparison of the reactivity of the two distinct ester functionalities.
Addition Reactions: Modeling the energetics of electrophilic addition to the methylene (C=C) double bond. For example, the reaction pathway for hydroboration or epoxidation could be mapped. rsc.org Studies on similar α,β-unsaturated esters have used DFT to rationalize reactivity and stereoselectivity. researchgate.net
Polymerization: Investigating the initiation and propagation steps of radical polymerization at the methylene group. DFT calculations can determine the activation energies for these steps, providing insight into the polymerizability of the monomer.
A typical output from these studies is a reaction coordinate diagram, and the key energetic data can be summarized in a table, as shown below for a hypothetical reaction.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.0 |
| Intermediate | -5.2 |
| Transition State 2 | +10.8 |
| Products | -12.5 |
Note: The values are hypothetical and serve to illustrate the data obtained from DFT calculations on reaction energetics.
Molecular Modeling and Simulation of Conformational Landscapes
Due to the presence of multiple single bonds, this compound is a flexible molecule that can exist in numerous conformations. Molecular modeling and simulation techniques are essential for exploring this conformational landscape to identify low-energy, stable structures. researchgate.net
Conformational Searches: A systematic or stochastic conformational search would be performed using molecular mechanics force fields (e.g., MMFF or AMBER) or semi-empirical methods. This process involves rotating the rotatable bonds (such as the C-C bonds in the adipate (B1204190) backbone and the C-O bonds of the esters) and calculating the energy of each resulting conformer.
Geometry Optimization: The low-energy conformers identified from the initial search would then be subjected to higher-level geometry optimization, typically using DFT methods (e.g., B3LYP/6-31G*), to obtain more accurate structures and relative energies. sapub.org
Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of the molecule, MD simulations can be performed. nih.govmdpi.com By simulating the motion of the atoms over time, MD can reveal how the molecule flexes and transitions between different conformations, providing a more realistic picture of its behavior in solution or in the gas phase.
The results of a conformational analysis are typically presented as a table of the most stable conformers and their relative energies.
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-C4-C5) | Population (%) at 298 K |
| Conf-1 (Global Minimum) | 0.00 | -175.8° | 45.2 |
| Conf-2 | 0.65 | +65.2° | 23.1 |
| Conf-3 | 1.10 | -70.1° | 14.5 |
| Conf-4 | 1.85 | +178.1° | 6.7 |
Note: This table is a hypothetical representation of results from a conformational analysis.
Computational Prediction of Spectroscopic Signatures
Computational chemistry is a vital tool for predicting and interpreting spectroscopic data, aiding in the structural elucidation of molecules. wikipedia.org By calculating the properties that govern spectroscopic transitions, it is possible to generate theoretical spectra that can be compared with experimental results. nih.gov
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net For this compound, this would allow for the assignment of key vibrational modes, such as the C=O stretches of the ester groups (typically strong and found around 1735-1755 cm⁻¹), the C=C stretch of the methylene group (~1650 cm⁻¹), and the C-O stretches of the esters (~1160-1250 cm⁻¹). spectroscopyonline.comresearchgate.net Calculated frequencies are often systematically scaled to improve agreement with experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework. github.io These calculations require accurate, low-energy conformers, as the predicted chemical shifts are often averaged based on the Boltzmann population of each conformer. nih.gov This approach would help in assigning the various proton and carbon signals in the complex NMR spectra of the molecule.
Below are tables illustrating the type of data generated from spectroscopic predictions.
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 171 - 174 |
| Methylene (=CH₂) | 115 - 120 |
| Quaternary (C=) | 140 - 145 |
| Methoxy (B1213986) (-OCH₃) | 51 - 53 |
Predicted IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
|---|---|---|
| C=O Stretch | 1745 | Strong |
| C=C Stretch | 1652 | Medium |
| C-H Stretch (sp²) | 3080 | Medium |
| C-H Stretch (sp³) | 2950-2995 | Strong |
Note: The spectroscopic data presented is illustrative and based on typical values for the given functional groups from computational studies.
Strategic Applications of Dimethyl 2 Methyl 5 Methyleneadipate in Advanced Organic Synthesis
Utilization as a Versatile Building Block in Multi-Step Syntheses
There is a notable absence of specific examples in the scientific literature detailing the use of Dimethyl 2-methyl-5-methyleneadipate as a versatile building block in multi-step synthetic routes. General organic chemistry principles suggest that its functional groups could be exploited in various reactions. For instance, the α,β-unsaturated ester moiety is a classic Michael acceptor, theoretically allowing for conjugate addition reactions to introduce a wide range of nucleophiles. This could lead to the formation of more complex carbon skeletons. Additionally, the presence of two ester groups offers the potential for selective hydrolysis, reduction, or conversion to other functional groups. However, without documented applications, its role as a practical and strategic building block remains speculative.
Targeted Derivatization for Novel Chemical Entities
Similarly, research specifically focused on the targeted derivatization of this compound to create novel chemical entities is not apparent in the available literature. The reactive sites within the molecule, such as the double bond and the ester functionalities, present theoretical opportunities for a variety of chemical transformations. These could include, but are not limited to, epoxidation, dihydroxylation, or cycloaddition reactions at the double bond, and amidation or transesterification at the ester positions. Such derivatizations would lead to a diverse array of new compounds with potentially interesting biological or material properties. Nevertheless, the lack of published studies indicates that this area of its chemistry is largely unexplored.
Precursor Role in the Synthesis of Complex Molecules
The potential for this compound to serve as a precursor in the synthesis of complex molecules, such as natural products or pharmaceutical intermediates, has not been demonstrated in the accessible scientific record. Its six-carbon backbone, punctuated by multiple functional groups, could theoretically be a starting point for the construction of more intricate molecular architectures. For example, the methylene (B1212753) group could potentially be involved in ring-closing metathesis or other cyclization strategies. The chiral center also suggests its potential use in asymmetric synthesis. However, no specific total syntheses or formal syntheses that utilize this compound as a key starting material have been reported.
Integration into Polymer Architectures
While the α,β-unsaturated system in this compound suggests its potential as a monomer for polymerization reactions, there is no evidence in the literature of its successful integration into polymer architectures. In theory, it could undergo radical or anionic polymerization through the vinyl group, or be incorporated into polyesters via its diester functionality. This could lead to the development of novel polymers with unique properties. The lack of any published research on the polymerization of this specific monomer indicates that its potential in materials science has yet to be realized or, at the very least, has not been publicly disclosed.
Management and Implications of Dimethyl 2 Methyl 5 Methyleneadipate in Polymer Science Processes
Influence on Polymerization Reaction Control and Product Purity
The formation of Dimethyl 2-methyl-5-methyleneadipate during the radical polymerization of MMA can have a discernible impact on the control of the reaction and the purity of the final polymer product. The presence of this unsaturated dimer can introduce complexities into the polymerization kinetics and affect the molecular architecture of the resulting PMMA.
Effect on Product Purity and Polymer Properties: The incorporation of this compound into the polymer chain can be considered an impurity, leading to structural irregularities. These irregularities can influence the final properties of the PMMA, including its molecular weight, molecular weight distribution (polydispersity index, PDI), and thermal and mechanical properties. For instance, the incorporation of a larger, more flexible dimer unit compared to the MMA monomer can potentially lower the glass transition temperature (Tg) of the polymer and affect its mechanical strength.
| Property | Potential Influence of this compound |
| Polymerization Rate | Can be altered due to the introduction of a comonomer with different reactivity. |
| Molecular Weight | May lead to a broader molecular weight distribution (higher PDI) due to the incorporation of a larger monomer unit. |
| Glass Transition Temperature (Tg) | Potential to decrease due to increased chain flexibility. |
| Mechanical Properties | May be altered due to disruptions in the polymer chain structure. |
| Thermal Stability | The presence of different bond types could potentially create sites for earlier thermal degradation. |
Strategies for Minimizing Undesired Formation during Polymer Synthesis
Given the potential for this compound to affect polymerization control and product purity, several strategies can be employed to minimize its formation during the synthesis of PMMA. These strategies primarily focus on controlling the reaction conditions to disfavor the side reactions leading to dimerization.
Control of Reaction Temperature: The formation of MMA dimers is often favored at higher polymerization temperatures. Therefore, maintaining a lower and more controlled reaction temperature is a key strategy to suppress this side reaction. This approach, however, needs to be balanced with the need to achieve a practical polymerization rate.
Monomer and Initiator Concentration: The relative rates of polymerization and dimerization can be influenced by the concentrations of the monomer and the initiator. Careful optimization of these concentrations can help to favor the propagation of the polymer chain over the formation of dimers.
Use of Chain Transfer Agents: Chain transfer agents are commonly used in radical polymerization to control the molecular weight of the polymer. By providing a competing reaction pathway for the growing polymer radical, they can also help to reduce the likelihood of side reactions such as dimerization. The effectiveness of a chain transfer agent in this regard depends on its transfer constant and its concentration in the reaction mixture.
Reactor Design and Mixing: Proper reactor design and efficient mixing are crucial to ensure uniform temperature and concentration profiles throughout the reaction medium. This can help to prevent the formation of localized "hot spots" where higher temperatures might promote dimer formation.
Advanced Recovery and Purification Methodologies from Process Streams
In industrial-scale production of MMA and PMMA, the formation of this compound and other oligomers is often unavoidable. Therefore, effective methods for their removal from process streams are essential to ensure the purity of the monomer and the quality of the final polymer. While conventional distillation is a primary method, advanced techniques can offer improved separation efficiency.
Extractive Distillation: This technique involves the addition of a high-boiling solvent (entrainer) to the mixture to alter the relative volatilities of the components, thereby facilitating their separation. For the separation of MMA from its higher-boiling dimers like this compound, an appropriate entrainer can be selected to enhance the volatility difference, allowing for a more efficient separation than conventional fractional distillation.
Preparative Chromatography: For high-purity applications or for the isolation of the dimer for analytical purposes, preparative scale chromatography can be employed. Techniques such as preparative high-performance liquid chromatography (HPLC) can provide excellent separation of the monomer from its various oligomers based on differences in their size, polarity, and affinity for the stationary phase.
Fractional Crystallization: This separation method is based on the differences in the melting points and solubilities of the components in a mixture. By carefully controlling the temperature, it is possible to selectively crystallize one component while leaving the others in the liquid phase. For the separation of this compound from MMA, fractional crystallization could be a viable option, particularly if there is a significant difference in their melting points.
| Methodology | Principle | Applicability for Dimer Separation |
| Extractive Distillation | Alters relative volatilities by adding an entrainer. | Potentially effective for large-scale industrial separation of MMA from its higher-boiling dimers. |
| Preparative Chromatography | Separates components based on differential partitioning between a mobile and stationary phase. | Suitable for high-purity isolation of the dimer for research or as a final polishing step. |
| Fractional Crystallization | Separates components based on differences in melting points and solubilities. | A potential method if the dimer has a significantly different melting point from MMA. |
Emerging Research Directions and Challenges for Dimethyl 2 Methyl 5 Methyleneadipate
Exploration of Novel Catalytic Transformations
The reactivity of the α,β-unsaturated ester system and the two ester functionalities in Dimethyl 2-methyl-5-methyleneadipate opens the door to a wide array of catalytic transformations. Future research is expected to focus on developing selective and efficient catalytic methods to functionalize this molecule in novel ways.
One promising area is the exploration of tandem catalysis , where a single catalyst or a combination of catalysts promotes multiple, distinct reaction steps in a one-pot synthesis. dicp.ac.cnresearchgate.netrsc.orgcolab.wsnih.gov This approach offers significant advantages in terms of atom economy and process simplification. For instance, a tandem isomerization-hydroformylation sequence could be envisioned to selectively introduce a formyl group at various positions along the carbon backbone.
Hydroformylation , a process that adds a formyl group and a hydrogen atom across a double bond, is a powerful tool for creating new C-C bonds and introducing valuable aldehyde functionality. researchgate.netacs.orgrsc.orgrsc.org Research into the hydroformylation of this compound could lead to the synthesis of novel di- and tri-functional building blocks for polymer and fine chemical synthesis. A key challenge in this area is controlling the regioselectivity of the addition to the unsymmetrical double bond. Recent advancements in catalyst design, including the use of rhodium and cobalt complexes, offer potential solutions to this challenge. acs.orgacs.org
Further exploration of hydrogenation reactions also presents significant opportunities. While the complete saturation of the double bond is a straightforward transformation, the development of catalysts for the selective hydrogenation of one ester group over the other, or the chemoselective reduction of the ester groups in the presence of the double bond, would greatly expand the synthetic utility of this molecule.
Below is a table summarizing potential catalytic transformations for this compound:
Potential Catalytic Transformations of this compound
| Catalytic Transformation | Potential Product(s) | Research Focus |
|---|---|---|
| Tandem Isomerization-Hydroformylation | Isomeric aldehyde-functionalized diesters | Catalyst development for high regioselectivity and yield. |
| Selective Hydroformylation | Aldehyde-functionalized diesters | Control of regioselectivity at the methylene (B1212753) group. |
| Asymmetric Hydrogenation | Chiral saturated diesters | Development of chiral catalysts for enantioselective reduction. |
| Selective Ester Hydrogenolysis | Diols with remaining unsaturation | Catalyst design for chemoselective ester reduction. |
| Metathesis Reactions | Oligomers and polymers with tailored properties | Exploration of self-metathesis and cross-metathesis reactions. |
Deeper Mechanistic Understanding of Complex Reaction Environments
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing processes and designing new, more efficient ones. The conjugated system of the methylene group makes it susceptible to Michael addition reactions, a type of conjugate addition. organic-chemistry.orgmasterorganicchemistry.comewadirect.comwikipedia.org Future research should focus on detailed mechanistic studies of these additions with various nucleophiles.
Computational studies , such as those employing Density Functional Theory (DFT), will be invaluable in elucidating the intricate details of reaction pathways. nih.govresearchgate.netrsc.org These theoretical investigations can provide insights into transition state geometries, activation energies, and the influence of catalyst structure on reactivity and selectivity. For example, computational modeling could help predict the most favorable sites for nucleophilic attack on the molecule under different catalytic conditions.
Investigating the influence of solvent effects, catalyst-substrate interactions, and the role of co-catalysts or additives will also be critical. Understanding these factors will enable the rational design of reaction conditions that favor desired product formation while minimizing side reactions.
Key areas for mechanistic investigation include:
Kinetics and Thermodynamics of Michael Additions: Determining the rate constants and equilibrium positions for the addition of various nucleophiles to the methylene group.
Stereoselectivity of Catalytic Reactions: Understanding the factors that control the stereochemical outcome of reactions such as asymmetric hydrogenation.
Catalyst Deactivation Pathways: Identifying the mechanisms by which catalysts lose their activity in reactions involving this compound.
In-situ Spectroscopic Studies: Employing techniques like NMR and IR spectroscopy to observe reactive intermediates and elucidate reaction pathways in real-time.
Development of Sustainable Production and Utilization Pathways
The growing demand for environmentally friendly chemical processes necessitates the development of sustainable routes for the production and utilization of this compound. A primary focus in this area is the use of renewable feedstocks. Adipic acid, a precursor to adipate (B1204190) esters, can be produced from biomass-derived platform molecules. nih.govresearchgate.netscispace.comrsc.org Research into the conversion of these bio-based feedstocks into this compound through green catalytic or biocatalytic methods is a key priority. researchgate.net
Biocatalysis , utilizing enzymes as catalysts, offers a promising avenue for the sustainable synthesis of adipate esters. google.comnih.gov Lipases, for example, can catalyze esterification reactions under mild conditions, often with high selectivity and in the absence of hazardous solvents. The development of robust and recyclable immobilized enzyme systems will be crucial for the industrial-scale biocatalytic production of this compound.
The principles of green chemistry should guide the development of all synthetic routes. This includes maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. The use of solvent-free reaction conditions or benign solvents like water or supercritical CO2 should be explored. york.ac.uk
The table below outlines potential sustainable approaches for the synthesis of this compound:
Sustainable Synthesis Approaches for this compound
| Approach | Description | Key Research Challenges |
|---|---|---|
| Bio-based Feedstocks | Utilization of renewable resources like glucose or lignin (B12514952) to produce adipic acid precursors. nih.govresearchgate.net | Efficient conversion of biomass to key intermediates; purification of bio-derived monomers. |
| Biocatalysis | Use of enzymes (e.g., lipases) for the esterification of bio-based adipic acid derivatives. google.comnih.gov | Enzyme stability and reusability; development of efficient downstream processing. |
| Green Catalysis | Application of heterogeneous catalysts and environmentally benign reaction media. | Catalyst design for high activity and selectivity under mild conditions; catalyst longevity. |
| Process Intensification | Integration of reaction and separation steps in continuous flow reactors. | Reactor design and optimization; development of robust and long-lasting catalysts. |
Interdisciplinary Research Opportunities
The unique chemical structure of this compound makes it a molecule of interest for a variety of scientific disciplines beyond traditional organic chemistry. Fostering interdisciplinary collaborations will be key to unlocking its full potential.
In polymer science , the presence of a polymerizable double bond and two ester functionalities makes this compound an attractive monomer for the synthesis of novel unsaturated polyesters . mdpi.comunioncomposites.comelsevier.comtritiumupr.comresearchgate.netdkhpolychem.com.mynih.govpolynt.comdiva-portal.orgmdpi.com These polymers could find applications in coatings, adhesives, and composites. Research in this area would involve collaborations between synthetic chemists and polymer scientists to tailor the polymer properties by controlling the molecular weight, branching, and cross-linking density. The incorporation of this monomer into copolymers could also lead to materials with unique thermal and mechanical properties.
In materials science , the functional groups of this compound could be exploited to create advanced materials. For example, the methylene group could be used as a handle for post-polymerization modification, allowing for the introduction of specific functionalities onto a polymer backbone. This could lead to the development of "smart" materials that respond to external stimuli or materials with tailored surface properties.
In the field of biomedical applications , biodegradable polyesters derived from this monomer could be explored for use in drug delivery systems or as scaffolds for tissue engineering. dkhpolychem.com.my This would require collaboration with biologists and biomedical engineers to assess the biocompatibility and degradation profiles of these new materials.
Potential interdisciplinary research areas are summarized below:
Polymer Chemistry: Synthesis and characterization of novel unsaturated polyesters and copolymers.
Materials Science: Development of functional materials through post-polymerization modification and surface functionalization.
Biomedical Engineering: Design of biodegradable polymers for drug delivery and tissue engineering applications.
Catalysis Engineering: Development of efficient and scalable catalytic processes for the production and transformation of this compound.
By pursuing these emerging research directions and fostering a collaborative, interdisciplinary approach, the scientific community can overcome existing challenges and fully realize the potential of this compound as a valuable building block for a new generation of chemicals and materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Dimethyl 2-methyl-5-methyleneadipate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves esterification or transesterification of adipic acid derivatives under catalytic conditions. Factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) can optimize yield . Characterization via NMR and IR spectroscopy validates structural integrity . Challenges include side reactions (e.g., isomerization of the methylene group), requiring GC-MS monitoring .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm ester groups and methyl/methylene substituents. DEPT-135 distinguishes CH₃ and CH₂ groups .
- IR : Strong C=O stretching (~1740 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns to rule out impurities .
Q. What are the primary applications of this compound in polymer or material science research?
- Methodological Answer : The methylene group enables crosslinking in polymer matrices. Experimental design should assess reactivity via DSC (thermal stability) and rheometry (viscosity changes during curing) . Comparative studies with analogous esters (e.g., dimethyl adipate) highlight its unique steric and electronic effects .
Advanced Research Questions
Q. How do competing reaction mechanisms (e.g., radical vs. ionic pathways) affect the stability of this compound under oxidative conditions?
- Methodological Answer : Mechanistic studies require:
- Kinetic Analysis : Monitor degradation via HPLC under controlled O₂ exposure .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies for radical intermediates .
- Contradiction Resolution : Conflicting data on degradation products may arise from solvent polarity; replicate experiments in aprotic vs. protic media .
Q. What experimental strategies resolve contradictions in reported solubility parameters for this compound?
- Methodological Answer :
- Phase Diagram Construction : Use cloud-point titration to measure solubility in binary solvent systems .
- Hansen Solubility Parameters (HSP) : Compare experimental vs. predicted HSP values using molecular dynamics simulations .
- Error Analysis : Discrepancies may stem from impurities; validate purity via elemental analysis and DSC .
Q. How can computational tools predict the compound’s reactivity in novel catalytic systems (e.g., asymmetric hydrogenation)?
- Methodological Answer :
- Molecular Docking : Simulate interactions with chiral catalysts (e.g., BINAP-Ru complexes) using AutoDock Vina .
- Reactor Design : Microfluidic reactors enable high-throughput screening of catalytic efficiency under varied pressures .
- Validation : Cross-reference computational results with enantiomeric excess (EE) data from chiral HPLC .
Methodological Resources
- Statistical Design : Use Plackett-Burman or Box-Behnken designs to minimize experimental runs while maximizing data quality .
- Safety Protocols : Adhere to FDA guidelines for handling reactive esters, including fume hood use and waste disposal .
- Data Management : Employ chemical software (e.g., ChemAxon) for spectral data archiving and reproducibility checks .
Note : Avoid reliance on non-peer-reviewed sources (e.g., vendor websites). Prioritize journals like Polish Journal of Chemical Technology for experimental frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
